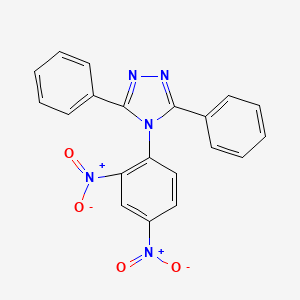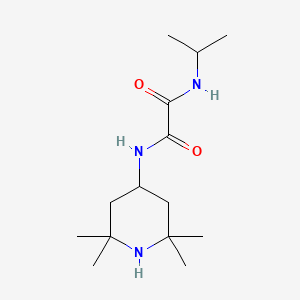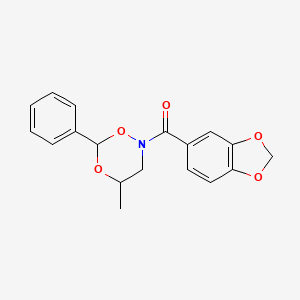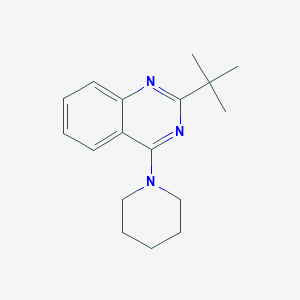
4-(2,4-dinitrophenyl)-3,5-diphenyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dinitrophenyl)-3,5-diphenyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two phenyl groups and a dinitrophenyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dinitrophenyl)-3,5-diphenyl-4H-1,2,4-triazole typically involves the reaction of 2,4-dinitrophenylhydrazine with benzil in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the triazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dinitrophenyl)-3,5-diphenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dinitro derivatives, while reduction can yield diamino derivatives.
Scientific Research Applications
4-(2,4-Dinitrophenyl)-3,5-diphenyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies, particularly in the study of enzyme mechanisms.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of anticancer and antimicrobial drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(2,4-dinitrophenyl)-3,5-diphenyl-4H-1,2,4-triazole involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The specific pathways involved depend on the biological context and the target enzymes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound used in the detection of carbonyl compounds.
3,5-Diphenyl-1,2,4-triazole: A simpler triazole derivative without the dinitrophenyl group.
4-Phenyl-3,5-diphenyl-4H-1,2,4-triazole: Another triazole derivative with different substituents.
Uniqueness
4-(2,4-Dinitrophenyl)-3,5-diphenyl-4H-1,2,4-triazole is unique due to the presence of both dinitrophenyl and diphenyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C20H13N5O4 |
|---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
4-(2,4-dinitrophenyl)-3,5-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C20H13N5O4/c26-24(27)16-11-12-17(18(13-16)25(28)29)23-19(14-7-3-1-4-8-14)21-22-20(23)15-9-5-2-6-10-15/h1-13H |
InChI Key |
LYESGTPNLULAQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({2-[(Phenylacetyl)amino]benzoyl}amino)benzoic acid](/img/structure/B11514020.png)
![2-Chloro-9-methoxy-6H-dibenzo[c,E][1,2]thiazine 5,5-dioxide](/img/structure/B11514027.png)
![2-[1,3-Bis(4-methoxybenzyl)hexahydropyrimidin-2-yl]-4,6-dichlorophenol](/img/structure/B11514035.png)
![(2Z)-N-(4-methoxyphenyl)-2-[1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide](/img/structure/B11514036.png)


![1-(1,3-benzothiazol-2-yl)-3-hydroxy-4-(phenylcarbonyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11514056.png)
![9,9-dimethyl-12-(pyridin-2-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11514059.png)
amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B11514060.png)
![ethyl 2-[({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11514066.png)

![(6Z)-6-benzylidene-3-(4-tert-butylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11514073.png)
![Methyl 4-({[3-(3,4-dimethoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11514079.png)
![N-[(1Z)-3-(2-chlorophenyl)-1-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-2-cyano-5-oxo-5-phenylpent-1-en-1-yl]benzamide](/img/structure/B11514089.png)
